molecular formula C13H14ClN3O2S B6124443 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol

6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol

Cat. No. B6124443
M. Wt: 311.79 g/mol
InChI Key: RDYWNYLBFJPBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating biochemical and physiological processes in vitro and in vivo. In

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol involves inhibition of protein kinases. Specifically, this compound is a competitive inhibitor of ATP binding to the kinase domain of certain enzymes. By inhibiting the activity of these enzymes, this compound can modulate cellular signaling pathways and affect downstream physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol are diverse and depend on the specific kinase(s) targeted by the compound. In general, inhibition of protein kinases can affect processes such as cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in certain contexts.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its specificity for certain protein kinases. This can allow researchers to selectively target specific signaling pathways and investigate their function. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation.

Future Directions

For research on 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol include further investigation of its effects on specific protein kinases and downstream physiological processes. Additionally, this compound could be used in combination with other inhibitors or therapies to enhance its efficacy in certain contexts. Finally, the development of more potent and selective inhibitors of protein kinases could be an area of future research.

Synthesis Methods

The synthesis of 6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol involves several steps. First, 2-chloro-5-methylphenol is reacted with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with thioacetic acid to form the corresponding thioester. Finally, the thioester is reacted with 6-amino-4-pyrimidinol to yield the desired compound.

Scientific Research Applications

6-amino-2-{[2-(2-chloro-5-methylphenoxy)ethyl]thio}-4-pyrimidinol has been used in a variety of scientific research applications. One such application is as a tool for investigating the role of protein kinases in cellular signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, which can help researchers better understand the function of these enzymes in normal and disease states.

properties

IUPAC Name

4-amino-2-[2-(2-chloro-5-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8-2-3-9(14)10(6-8)19-4-5-20-13-16-11(15)7-12(18)17-13/h2-3,6-7H,4-5H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYWNYLBFJPBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[2-(2-chloro-5-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

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